5-Fluoro-2-(trifluoromethyl)phenylboronic acid
Overview
Description
5-Fluoro-2-(trifluoromethyl)phenylboronic acid is a compound that belongs to the family of phenylboronic acids, which are known for their versatile applications in organic synthesis and medicinal chemistry. These compounds are characterized by the presence of a boronic acid group attached to an aromatic ring that is further substituted with various functional groups, such as fluorine atoms, which can significantly alter their chemical behavior and properties .
Synthesis Analysis
The synthesis of fluorinated phenylboronic acids typically involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. This can be achieved through various synthetic routes, including direct fluorination, cross-coupling reactions, or through the transformation of other functional groups into the boronic acid moiety. The presence of fluorine atoms can enhance the Lewis acidity of boronic acids, which is a crucial factor in their reactivity . Additionally, the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid has been reported, which shares structural similarities with 5-fluoro-2-(trifluoromethyl)phenylboronic acid and provides insights into the synthetic strategies that can be employed for such compounds .
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids is influenced by the position and number of fluorine substituents on the aromatic ring. Single crystal X-ray diffraction (XRD) methods have been used to determine the molecular and crystal structures of various isomers, revealing that hydrogen-bonded dimers are common structural motifs in the solid state. The introduction of electron-withdrawing groups like fluorine can lead to the formation of intramolecular hydrogen bonds and affect the overall stability and structure of the compound .
Chemical Reactions Analysis
Phenylboronic acids participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. The presence of fluorine atoms can influence the reactivity of boronic acids in these reactions. For instance, the ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines, highlighting the role of fluorine substituents in modulating the chemical behavior of boronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-(trifluoromethyl)phenylboronic acid are expected to be impacted by the fluorine substituents. Fluorination enhances the Lewis acidity and can lead to increased acidity constants, as observed in other fluorinated phenylboronic acids . The hydrolytic stability of these compounds is also influenced by the fluorine atoms, with some isomers showing less stability due to the presence of fluorine at the ortho positions . Additionally, the electrochemical properties of organoboronic acids can be altered in the presence of fluoride ions, which may lead to a negative shift in their oxidation potentials .
Scientific Research Applications
1. Organic Synthesis and Functionalization
5-Fluoro-2-(trifluoromethyl)phenylboronic acid and its derivatives have been extensively utilized in organic synthesis, particularly in the creation of complex fluorinated compounds. For example, Zhang et al. (2017) describe a method for the fluoro-trifluoromethylation of arylacetylenes, highlighting the role of phenylboronic acid derivatives in synthesizing functionalized trifluoromethylated Z-alkenes, which are valuable in organic chemistry (Zhang, Wan, & Bie, 2017).
2. Catalysis
These compounds also find applications in catalysis. Wang et al. (2018) demonstrated that 2,4-bis(trifluoromethyl)phenylboronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, indicating the potential of these acids in peptide synthesis and other catalytic processes (Wang, Lu, & Ishihara, 2018).
3. Material Science
In material science, derivatives of 5-fluoro-2-(trifluoromethyl)phenylboronic acid are used in the synthesis of novel materials. Banerjee et al. (2009) used a trifluoromethyl-activated monomer derived from phenylboronic acid for creating hyperbranched poly(arylene ether)s, illustrating the role of these compounds in developing advanced polymers with unique properties (Banerjee, Komber, Häussler, & Voit, 2009).
4. Pharmaceutical Research
In the pharmaceutical sector, these acids are explored for their biological activities. Psurski et al. (2018) studied phenylboronic acid derivatives for their antiproliferative potential in cancer research, demonstrating their applicability as promising agents in experimental oncology (Psurski, Łupicka-Słowik, Adamczyk-Woźniak, Wietrzyk, & Sporzyński, 2018).
5. Environmental and Analytical Chemistry
These compounds are also significant in environmental and analytical chemistry. Adamczyk-Woźniak et al. (2020) synthesized and characterized 5-trifluoromethyl-2-formyl phenylboronic acid, examining its antimicrobial activity and potential as a sensor due to its electronic properties, demonstrating the diverse applicability of these compounds in various scientific fields (Adamczyk-Woźniak, Gozdalik, Wieczorek, Madura, Kaczorowska, Brzezińska, Sporzyński, & Lipok, 2020)
properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDUHXAQWUKBEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647887 | |
Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
928053-97-8 | |
Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-(trifluoromethyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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